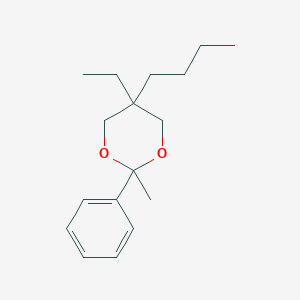
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including butyl, ethyl, methyl, and phenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method is the acetalization of a ketone or aldehyde with 1,3-propanediol under acidic conditions. The reaction is often carried out in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus, ensures high yields and purity of the product. Catalysts like sulfuric acid or Lewis acids such as zinc chloride can be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Dioxane: The parent compound with a simpler structure.
1,3-Dioxolane: A related compound with a five-membered ring.
2-Phenyl-1,3-dioxane: A similar compound with a phenyl substituent but lacking the butyl and ethyl groups.
Uniqueness
5-Butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane is unique due to its combination of substituents, which confer specific chemical and physical properties. The presence of butyl, ethyl, methyl, and phenyl groups makes it a versatile compound with diverse applications in various fields.
特性
CAS番号 |
6414-20-6 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
5-butyl-5-ethyl-2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-4-6-12-17(5-2)13-18-16(3,19-14-17)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChIキー |
OXRWIXJWYWOSQG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(COC(OC1)(C)C2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


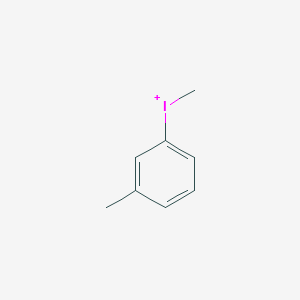
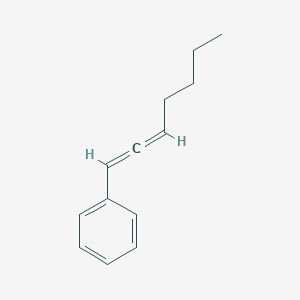
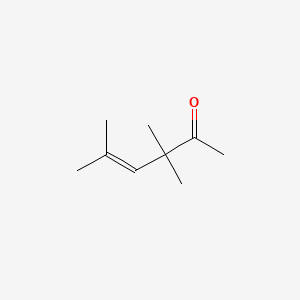
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
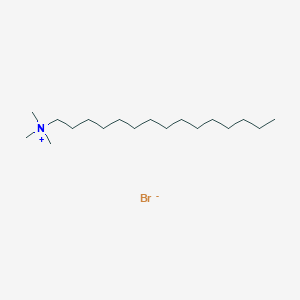
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)


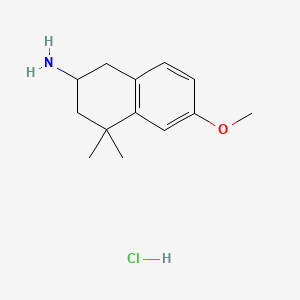
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
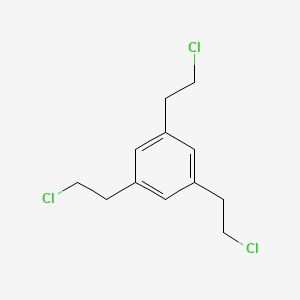
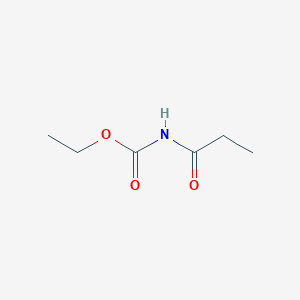

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
